Regioisomeric Identity Defines Antifungal Natural Product Lineage: [4,3-c]-1,4-dione vs. [3,4-c]-3,8-dione (Camptothecin-type) Scaffolds
The target compound (CAS 88234-86-0) is explicitly identified as the MeSH-indexed substance CJ16,170, a synthetic congener of the antifungal furopyridone cladobotryal that features the [4,3-c]-1,4-dione ring fusion [1]. Cladobotryal and its congeners CJ16,169 and CJ16,170 were isolated from Cladobotryum varium and demonstrated moderate activity against various Gram-positive bacteria, including drug-resistant strains [1]. In contrast, the pyrano[3,4-c]pyridine-3,8-dione scaffold found in camptothecin, irinotecan, and topotecan functions through topoisomerase I inhibition—a mechanistically distinct anticancer pathway [2]. This regioisomeric switch from [4,3-c]-1,4-dione to [3,4-c]-3,8-dione fundamentally alters both the biological target class (antibacterial/antifungal vs. topoisomerase) and the disease indication space.
| Evidence Dimension | Biological target class associated with ring fusion pattern |
|---|---|
| Target Compound Data | CJ16,170 ([4,3-c]-1,4-dione): Antibacterial congener of cladobotryal (C. varium-derived furopyridone family) |
| Comparator Or Baseline | Camptothecin family ([3,4-c]-3,8-dione scaffold): Topoisomerase I inhibitors; GI values 63.9% (Hop-92) and 48.5% (OVCAR-4) for pyrano[3,2-c]pyridine heterocyclic system [2] |
| Quantified Difference | Target class divergence: Antibacterial/antifungal (Gram-positive bacterial strains, drug-resistant) vs. anticancer (topoisomerase I, varies across 18 tumor cell lines). No quantitative cross-target comparison available. |
| Conditions | Cladobotryal congeners: activity against Gram-positive bacteria including drug-resistant strains; Camptothecin: antitumor activity across NCI 60 cell line panel |
Why This Matters
When procuring pyrano-pyridine-dione building blocks for antibacterial discovery programs, selection of the correct [4,3-c]-1,4-dione regioisomer is essential because the [3,4-c]-3,8-dione isomer directs activity toward topoisomerase inhibition rather than the cladobotryal-associated antibacterial mechanism.
- [1] Snider, B. B.; Che, Q. Synthesis of Cladobotryal, CJ16,169, and CJ16,170. Org. Lett. 2004, 6 (17), 2877–2880. DOI: 10.1021/ol049130t. View Source
- [2] Rostom, S. A. F.; Hassan, G. S.; El-Subbagh, H. I. Synthesis and Biological Evaluation of Some Polymethoxylated Fused Pyridine Ring Systems as Antitumor Agents. Arch. Pharm. 2009, 342 (10), 584–590. DOI: 10.1002/ardp.200900062. View Source
